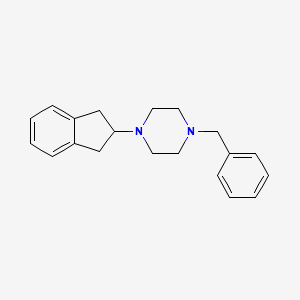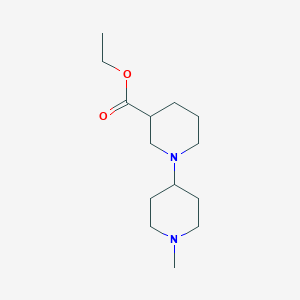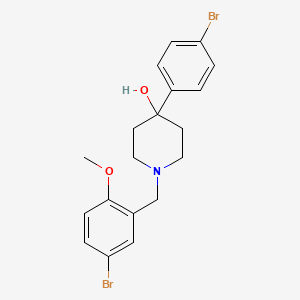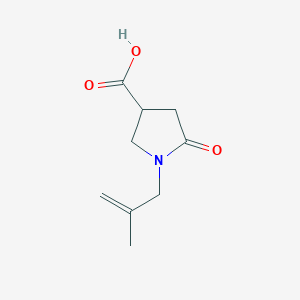
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including mood, cognition, and perception. This compound has attracted significant attention from researchers due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, this compound induces a conformational change in the receptor, which activates downstream signaling pathways that lead to an increase in serotonin neurotransmission. This increase in serotonin neurotransmission is believed to be responsible for the therapeutic effects of this compound in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol are primarily related to its effects on the serotonin system. This compound has been shown to enhance serotonin neurotransmission by selectively activating the 5-HT2A receptor, which leads to an increase in the release of serotonin and its subsequent binding to postsynaptic receptors. This increase in serotonin neurotransmission has been shown to have a range of physiological effects, including the regulation of mood, cognition, and perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of serotonin neurotransmission. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments. However, the limitations of using this compound in lab experiments include its potential side effects, which may confound the results of experiments. Additionally, the use of this compound may be restricted due to ethical concerns related to the use of animals in research.
Orientations Futures
There are several future directions for research on 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol. One direction is to further investigate its therapeutic potential in the treatment of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is to explore its effects on other serotonin receptors and their potential therapeutic applications. Additionally, research could focus on developing more selective and potent agonists of the 5-HT2A receptor, which may have improved therapeutic efficacy and fewer side effects.
Applications De Recherche Scientifique
The scientific research application of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is primarily focused on its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Several studies have demonstrated the efficacy of this compound in the treatment of depression, anxiety, and schizophrenia, which are all associated with abnormalities in the serotonin system. This compound has been shown to enhance serotonin neurotransmission by selectively activating the 5-HT2A receptor, which is believed to be a key mediator of its therapeutic effects.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMYNCOJBGIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-indol-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dimethoxy-2-{1-[(methylthio)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3853010.png)





![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B3853050.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)




![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)
![1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853107.png)